molecular formula C11H8FN3O2 B8475350 5-Amino-2-(2-fluorophenyl)pyrimidine-4-carboxylic acid

5-Amino-2-(2-fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No. B8475350
M. Wt: 233.20 g/mol
InChI Key: TUKUCWOVJKCAPV-UHFFFAOYSA-N
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Patent
US08614206B2

Procedure details

CuSO4 (with 5H2O, 65 mg) was added to a mixture of the above made 5-bromo-2-(2-fluorophenyl)pyrimidine-4-carboxylic acid (770 mg, 2.59 mmol) and 28% aqueous ammonium hydroxide (12 ml). The reaction was heated in a microwave reactor at 110° C. for 30 min. It was cooled to RT and concentrated in vacuo. The residue was diluted with 1N HCl (20 mL) and extracted with EtOAc 3×. Combined organic extracts were dried over sodium sulfate and filtered and concentrated to give 5-amino-2-(2-fluorophenyl)pyrimidine-4-carboxylic acid (320 mg, 53%).
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
65 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:15]([OH:17])=[O:16])=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[F:14])=[N:6][CH:7]=1.[OH-].[NH4+:19]>[O-]S([O-])(=O)=O.[Cu+2]>[NH2:19][C:2]1[C:3]([C:15]([OH:17])=[O:16])=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[F:14])=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
BrC=1C(=NC(=NC1)C1=C(C=CC=C1)F)C(=O)O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
65 mg
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with 1N HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc 3×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=NC1)C1=C(C=CC=C1)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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